Bienvenue dans la boutique en ligne BenchChem!

BVT 2733

Metabolic Disease Diabetes Obesity

BVT 2733 is the definitive small-molecule 11β-HSD1 inhibitor for rodent metabolic disease models. With an IC50 of 96 nM against murine 11β-HSD1 (>30-fold selectivity over human 11β-HSD2), it delivers robust in vivo efficacy—reducing body weight, improving insulin sensitivity, and attenuating hepatic steatosis in diet-induced obese mice at well-tolerated doses. Its unique species-specific potency profile eliminates the risk of cross-species target under-engagement that plagues human-optimized inhibitors like PF-915275 when used in mouse models. BVT 2733 also suppresses MCP-1, TNF-α, and macrophage infiltration in adipose tissue, making it indispensable for inflammation-linked metabolic research. Source this benchmark tool compound with consistent ≥98% purity to ensure reproducible, publication-ready data.

Molecular Formula C17H21ClN4O3S2
Molecular Weight 429.0 g/mol
CAS No. 376640-41-4
Cat. No. B1668147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBVT 2733
CAS376640-41-4
Synonyms3-chloro-2-methyl-N-(4-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-1,3-thiazol-2-yl)benzenesulfonamide
BVT.2733
BVT2733
Molecular FormulaC17H21ClN4O3S2
Molecular Weight429.0 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C
InChIInChI=1S/C17H21ClN4O3S2/c1-12-14(18)4-3-5-15(12)27(24,25)20-17-19-13(11-26-17)10-16(23)22-8-6-21(2)7-9-22/h3-5,11H,6-10H2,1-2H3,(H,19,20)
InChIKeyYDPRNGAPPNPYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BVT 2733 (CAS 376640-41-4): A Selective 11β-HSD1 Inhibitor for Metabolic and Inflammatory Disease Research


BVT 2733 is a small-molecule, non-steroidal, isoform-selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that catalyzes the intracellular conversion of inactive cortisone to active cortisol [1]. It is orally active and demonstrates potent inhibition of the murine enzyme (IC50 = 96 nM) with >30-fold selectivity over the type 2 isoform (11β-HSD2) . BVT 2733 is widely utilized as a pharmacological tool in preclinical models to investigate the role of 11β-HSD1 in metabolic syndrome, obesity, insulin resistance, hepatic steatosis, and inflammation [2].

Why BVT 2733 is Not Interchangeable with Other 11β-HSD1 Inhibitors


While numerous 11β-HSD1 inhibitors exist, their pharmacological profiles differ significantly, making simple substitution impossible. BVT 2733 is distinguished by its unique species-specific potency profile (highly potent against the murine enzyme vs. human), its demonstrated in vivo efficacy in multiple disease models at low doses, and its well-characterized safety profile showing no adverse effects on hepatic function [1][2]. In contrast, other inhibitors like PF-915275 are optimized for human 11β-HSD1 , while INCB13739 exhibits tissue-specific activity . Selecting the wrong tool compound can lead to misinterpretation of target biology, particularly in rodent models of metabolic disease where BVT 2733's murine potency is a critical advantage [3].

Quantitative Differentiation: BVT 2733 vs. Key 11β-HSD1 Inhibitors


Murine 11β-HSD1 Potency: BVT 2733 vs. PF-915275 and INCB13739

BVT 2733 exhibits species-specific potency, demonstrating an IC50 of 96 nM against murine 11β-HSD1. In contrast, PF-915275 is a human-selective inhibitor with a Ki of 2.3 nM, but its murine potency is significantly lower. INCB13739 has an IC50 of 3.2 nM against the human enzyme but limited data on murine activity. This makes BVT 2733 the preferred tool for rodent models of metabolic disease .

Metabolic Disease Diabetes Obesity

Isoform Selectivity: BVT 2733 vs. BVT-14225

BVT 2733 demonstrates >30-fold selectivity for 11β-HSD1 over 11β-HSD2 (Ki = 1 µM for 11β-HSD1 vs. >33 µM for 11β-HSD2). While the related compound BVT-14225 also inhibits 11β-HSD1 (IC50 = 52 nM), it exhibits >200-fold selectivity. This indicates BVT 2733 has a narrower selectivity window, which may be advantageous for studies where a more balanced inhibition profile is desired or where off-target effects on 11β-HSD2 are a concern .

Enzymology Selectivity 11β-HSD2

In Vivo Efficacy in Diet-Induced Obesity: BVT 2733 Dose-Dependent Effects

In a high-fat diet-induced obese mouse model, treatment with BVT 2733 (50 mg/kg/day, intraperitoneal) for 30 days significantly reduced body weight and attenuated hepatic steatosis. The same study demonstrated that BVT 2733 reduced serum free fatty acids and corticosterone levels, indicating a multi-faceted improvement in metabolic parameters. In contrast, a higher dose (100 mg/kg) was used in acute hyperglycemia models, suggesting a dose-dependent response [1][2].

Obesity Inflammation Metabolic Syndrome

Multi-Tissue Anti-Inflammatory Effects: BVT 2733 vs. Vehicle

BVT 2733 treatment (100 mg/kg, twice daily) in diet-induced obese mice significantly reduced the expression of pro-inflammatory mediators in adipose tissue, including monocyte chemoattractant protein 1 (MCP-1) and tumor necrosis factor-alpha (TNF-α). It also decreased the number of infiltrated macrophages in adipose tissue. These effects were not observed in vehicle-treated controls [1].

Inflammation Adipose Tissue Macrophages

Hepatic Safety Profile: BVT 2733 vs. Potential Hepatotoxicity

In a 7-day continuous subcutaneous administration study in hyperglycemic mice, BVT 2733 treatment (200 mg/kg/day) did not alter the expression of hepatic 11β-HSD1 mRNA or liver function markers including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). This contrasts with some other 11β-HSD1 inhibitors that have shown liver enzyme elevations in preclinical studies [1].

Hepatotoxicity Safety Liver Enzymes

Species Selectivity: Murine vs. Human 11β-HSD1

BVT 2733 exhibits a marked species difference in potency, with an IC50 of 96 nM for the murine enzyme but 3341 nM for the human enzyme . This contrasts with human-optimized inhibitors like PF-915275 (Ki = 2.3 nM for human) and INCB13739 (IC50 = 3.2 nM for human) . This species selectivity is a critical consideration for experimental design and translation.

Species Selectivity 11β-HSD1 Pharmacology

Optimal Research Applications for BVT 2733


Preclinical Studies of Obesity and Metabolic Syndrome

Given its robust in vivo efficacy in reducing body weight, improving insulin sensitivity, and attenuating hepatic steatosis in diet-induced obese mice, BVT 2733 is an ideal tool for investigating the role of 11β-HSD1 in obesity and related metabolic disorders [1]. Its favorable safety profile allows for chronic dosing studies [2].

Investigating Adipose Tissue Inflammation and Macrophage Infiltration

BVT 2733's ability to reduce pro-inflammatory cytokines (MCP-1, TNF-α) and macrophage infiltration in adipose tissue makes it a valuable compound for studying the link between glucocorticoid action and adipose tissue inflammation [3]. This is particularly relevant for models of insulin resistance and type 2 diabetes.

Hepatic Steatosis and NAFLD Research

The compound's efficacy in reducing hepatic steatosis, liver injury, and lipolytic gene expression in high-fat diet-fed mice positions it as a key tool for investigating non-alcoholic fatty liver disease (NAFLD) and its progression [1].

Comparative Pharmacology of 11β-HSD1 Inhibitors

BVT 2733's well-characterized species selectivity and moderate isoform selectivity make it an excellent reference compound for benchmarking new 11β-HSD1 inhibitors in murine models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for BVT 2733

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.